molecular formula C20H25NO3 B12698522 4-(3-(3-Methoxyphenoxy)-3-phenylpropyl)morpholine CAS No. 157846-73-6

4-(3-(3-Methoxyphenoxy)-3-phenylpropyl)morpholine

Cat. No.: B12698522
CAS No.: 157846-73-6
M. Wt: 327.4 g/mol
InChI Key: RSIUPJJPSUHWCN-UHFFFAOYSA-N
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Description

4-(3-(3-Methoxyphenoxy)-3-phenylpropyl)morpholine is an organic compound that features a morpholine ring substituted with a 3-(3-methoxyphenoxy)-3-phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-Methoxyphenoxy)-3-phenylpropyl)morpholine typically involves the reaction of morpholine with a suitable precursor, such as 3-(3-methoxyphenoxy)-3-phenylpropyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-Methoxyphenoxy)-3-phenylpropyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-(3-Methoxyphenoxy)-3-phenylpropyl)morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxyphenoxy group may enhance its binding affinity and specificity for certain targets, while the morpholine ring can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(3-Hydroxyphenoxy)-3-phenylpropyl)morpholine
  • 4-(3-(3-Methoxyphenoxy)-3-cyclohexylpropyl)morpholine
  • 4-(3-(3-Methoxyphenoxy)-3-phenylpropyl)piperidine

Uniqueness

4-(3-(3-Methoxyphenoxy)-3-phenylpropyl)morpholine is unique due to the presence of both a methoxyphenoxy group and a morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

157846-73-6

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

4-[3-(3-methoxyphenoxy)-3-phenylpropyl]morpholine

InChI

InChI=1S/C20H25NO3/c1-22-18-8-5-9-19(16-18)24-20(17-6-3-2-4-7-17)10-11-21-12-14-23-15-13-21/h2-9,16,20H,10-15H2,1H3

InChI Key

RSIUPJJPSUHWCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC(CCN2CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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